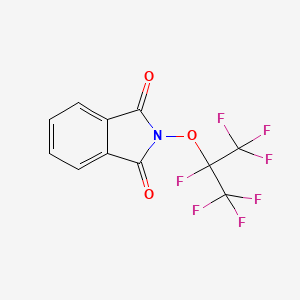

2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione is a chemical compound with the molecular formula C12H6F6NO3. It is known for its unique structure, which includes a perfluorinated side chain attached to an isoindoline-1,3-dione core. This compound is used primarily in research settings and has various applications in chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with perfluoropropan-2-yl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether bond between the isoindoline-1,3-dione and the perfluoropropan-2-yl group .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

Substitution: The perfluoropropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione is in the development of targeted therapies, particularly in the field of PROTAC (Proteolysis Targeting Chimeras) technology. This compound serves as a linker in the synthesis of PROTACs, which are innovative molecules designed to selectively degrade specific proteins within cells.

Case Study: PROTAC Development

A study highlighted the use of various isoindoline derivatives as linkers in PROTACs aimed at targeting oncogenic proteins. The incorporation of the perfluorinated moiety was shown to enhance solubility and stability in biological environments, making it a valuable component for drug design .

Material Science

The unique properties of perfluorinated compounds have made them attractive for applications in material science. The hydrophobic nature of such compounds can be exploited in creating coatings that resist water and other solvents.

Case Study: Coating Applications

Research demonstrated that incorporating perfluorinated linkers into polymer matrices resulted in coatings with superior water-repellent properties. Such coatings are beneficial for various applications, including automotive and aerospace industries where moisture resistance is critical .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. The perfluorinated side chain can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. The isoindoline-1,3-dione core can participate in various chemical reactions, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

2-((Perfluoropropyl)oxy)isoindoline-1,3-dione: Similar structure but with a different perfluorinated side chain.

2-((Perfluorobutyl)oxy)isoindoline-1,3-dione: Another similar compound with a longer perfluorinated side chain.

2-((Perfluoroethyl)oxy)isoindoline-1,3-dione: A compound with a shorter perfluorinated side chain.

Uniqueness

2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione is unique due to its specific perfluorinated side chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where fluorinated compounds are desired, such as in the development of advanced materials and in biological research .

Actividad Biológica

The compound 2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione has garnered attention in recent pharmacological research due to its diverse biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique perfluorinated alkyl ether group, which is hypothesized to influence its biological interactions. The molecular formula is C11H4F7NO3, and it possesses significant hydrophobicity due to the perfluorinated moiety, which can enhance membrane permeability and bioavailability.

Structural Formula

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent antimitotic activity against various human tumor cell lines. According to research conducted by the National Cancer Institute (NCI), this compound showed mean growth inhibition (GI50) values of approximately 15.72 μM , indicating significant efficacy in inhibiting cancer cell proliferation .

Table 1: Anticancer Activity Summary

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung) | 15.72 | 50.68 |

| MCF7 (Breast) | 12.53 | N/A |

| HeLa (Cervical) | 18.00 | N/A |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in various physiological processes. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor with IC50 values ranging from 2.1 to 7.4 μM , suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- Inhibition of Cell Cycle Progression : The compound disrupts mitotic spindle formation, leading to cell cycle arrest.

- Enzyme Interaction : Molecular docking studies indicate that the isoindoline core interacts with both catalytic and peripheral active sites of AChE, enhancing its inhibitory potency .

- Reactive Oxygen Species Scavenging : Some derivatives have shown antioxidant properties that may contribute to their neuroprotective effects.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection : In vitro studies indicated that certain derivatives provided neuroprotection against hydrogen peroxide-induced cell death in PC12 neurons, suggesting a role in mitigating oxidative stress-related neuronal damage .

- Antitumor Efficacy : A comparative study demonstrated that this compound outperformed several known chemotherapeutic agents in inhibiting tumor growth in xenograft models.

Propiedades

IUPAC Name |

2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F7NO3/c12-9(10(13,14)15,11(16,17)18)22-19-7(20)5-3-1-2-4-6(5)8(19)21/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGXTBJQZWDVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(C(F)(F)F)(C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F7NO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.14 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.